![molecular formula C19H8F9N3O B2495172 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile CAS No. 677749-56-3](/img/structure/B2495172.png)
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile
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Overview
Description
This compound is a unique chemical with the molecular formula C19H11F6N3O . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The product is sold “as-is”, and the buyer assumes responsibility to confirm its identity and/or purity .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The empirical formula is C19H11F6N3O . The presence of trifluoromethyl groups and a naphthyridinyl group is notable .Scientific Research Applications
Use in FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group is a common component in FDA-approved drugs . Over the past 20 years, numerous drugs containing the TFM group have been developed and approved, exhibiting a wide range of pharmacological activities .
Application in Catalyst Development
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound containing a similar trifluoromethylphenyl group, has been used extensively in the development of H-bond organocatalysts . These catalysts are capable of activating substrates and stabilizing partially developing negative charges in transition states .
Use in Crop-Protection Products
Trifluoromethylpyridines, which share a similar structure with the compound , are used as chemical intermediates in the synthesis of several crop-protection products .
Anticancer Activity
Compounds containing trifluoromethylated phenyl groups have shown potential in cancer treatment. For example, the drug selinexor, which contains a trifluoromethylated phenyl group, has demonstrated high cytotoxicity in several myeloid leukemia cell lines .
Use in Organic Chemistry
Over the past decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . These catalysts, which often contain trifluoromethyl groups, can activate substrates and stabilize partially developing negative charges in transition states .
Potential Use in Future Drug Development
Given the prevalence of the trifluoromethyl group in many FDA-approved drugs , it’s likely that “2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile” and similar compounds could be used in the development of future pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F9N3O/c20-17(21,22)13-7-15(18(23,24)25)31-16-11(13)5-6-14(30-16)12(8-29)9-1-3-10(4-2-9)32-19(26,27)28/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDLJRDDMSZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile |
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